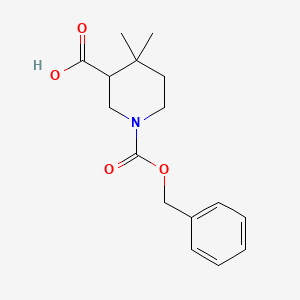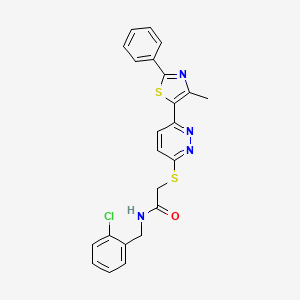
4,4-Dimethyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Dimethyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid (DMPP) is a chemical compound that has been widely used in scientific research. It belongs to the class of piperidine carboxylic acids and is known for its unique pharmacological properties. In
作用機序
4,4-Dimethyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid binds to the ligand-binding site of nAChRs, causing the receptor to open and allowing ions to flow across the cell membrane. This results in depolarization of the cell and the activation of downstream signaling pathways. 4,4-Dimethyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid is selective for certain subtypes of nAChRs and has been used to study their specific functions.
生化学的および生理学的効果
4,4-Dimethyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid has a range of biochemical and physiological effects, depending on the subtype of nAChR it activates. It has been shown to increase dopamine release in the brain, which may contribute to its effects on cognition and addiction. It also has muscle relaxant properties and has been used to treat muscle spasms and dystonia.
実験室実験の利点と制限
4,4-Dimethyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid is a useful tool for studying nAChRs and their functions. It is a potent and selective agonist that can be used to activate specific subtypes of nAChRs. However, it has some limitations, including its short half-life and the fact that it can be toxic at high concentrations.
将来の方向性
There are many potential future directions for research on 4,4-Dimethyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid. One area of interest is the development of new drugs that target nAChRs for the treatment of various diseases, including addiction and cognitive disorders. Another area of interest is the study of the structure and function of nAChRs using advanced imaging techniques. Finally, there is a need for further research on the safety and toxicity of 4,4-Dimethyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid and other nAChR agonists.
合成法
4,4-Dimethyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid can be synthesized using a variety of methods, including the reaction of 4,4-dimethyl-1-phenylpiperidin-3-ol with di-tert-butyl dicarbonate in the presence of a base, such as triethylamine. The resulting product is then hydrolyzed to yield 4,4-Dimethyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid. Other methods include the use of phosgene and piperidine or the reaction of 4,4-dimethyl-1-phenylpiperidin-3-ol with chloroformates.
科学的研究の応用
4,4-Dimethyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid has been used extensively in scientific research as a tool for studying the function of nicotinic acetylcholine receptors (nAChRs). These receptors are involved in a variety of physiological processes, including muscle contraction, neurotransmitter release, and cognitive function. 4,4-Dimethyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid is a potent agonist of nAChRs and has been used to study their structure and function. It has also been used to study the effects of nicotine and other drugs that act on nAChRs.
特性
IUPAC Name |
4,4-dimethyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2)8-9-17(10-13(16)14(18)19)15(20)21-11-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKPSZKXANGNSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2649993.png)
![5-ethyl-N-isopentyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2649994.png)

![[2-[(4-fluorophenyl)methylamino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2649998.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2650001.png)




![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-chlorobenzamido)benzofuran-2-carboxamide](/img/structure/B2650011.png)

![4-[[1-[(3,5-Difluorophenyl)methylsulfonyl]piperidin-4-yl]methoxy]-2-methylpyridine](/img/structure/B2650013.png)
![N-(4-methylbenzyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2650014.png)